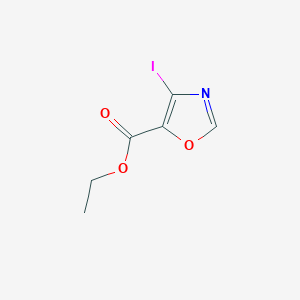

Ethyl 4-iodooxazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-iodooxazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H6INO3 . It is used as a building block in organic synthesis .

Synthesis Analysis

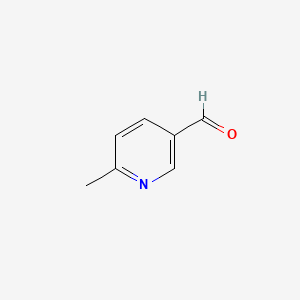

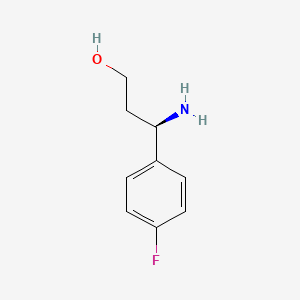

The synthesis of oxazoline derivatives, such as Ethyl 4-iodooxazole-5-carboxylate, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, including amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of Ethyl 4-iodooxazole-5-carboxylate consists of a five-membered oxazole ring with an iodine atom at the 4-position and an ethyl carboxylate group at the 5-position .Physical And Chemical Properties Analysis

Ethyl 4-iodooxazole-5-carboxylate has a molecular weight of 267.02 . It has several physicochemical properties such as molar refractivity, topological polar surface area, and lipophilicity . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Molecular Structure and Interactions

Ethyl 2-aminooxazole-5-carboxylate showcases a crystal structure comprising planar sheets, connected internally by intermolecular hydrogen bonding and characterized by dipole–dipole interactions between antiparallel carbonyl groups. This structural attribute could play a significant role in its reactivity and potential applications in scientific research (Kennedy et al., 2001).

Synthesis Methods

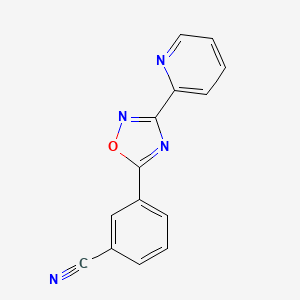

Palladium-Catalyzed Arylation : Ethyl oxazole-4-carboxylate was involved in a regiocontrolled palladium-catalyzed direct (hetero)arylation process, demonstrating its utility in synthesizing (hetero)aryloxazoles, crucial in organic chemistry and potentially pharmacological synthesis. This method facilitated the neat synthesis of natural products like balsoxin and texaline (Verrier et al., 2008).

Michael-like Addition Strategy : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate was utilized as a precursor in a Michael-like addition process, leading to the formation of various ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This indicates the compound's potential as a versatile building block in the synthesis of more complex molecules (Boy & Guernon, 2005).

Advanced Synthesis Techniques

Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives Synthesis : This compound's derivatives have been synthesized and structurally confirmed, indicating its versatility as a base compound for further chemical modifications. The derivatives have also been evaluated for antimicrobial activities, showcasing its potential in pharmaceutical applications (Desai et al., 2019).

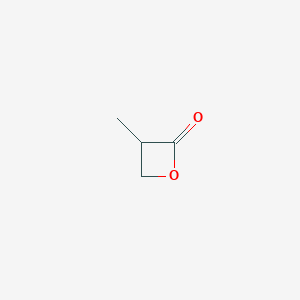

5-Substituted Oxazole-4-carboxylic Acid Ethyl Esters Synthesis : Ethyl isocyanoacetic acid reacted with sodium hydride and further treatment with various agents yielded 5-substituted oxazole-4-carboxylic acid esters. This method's adaptability to a wide range of carboxylic acids underlines the compound's significance in synthetic organic chemistry (Tormyshev et al., 2006).

Strecker Approach for Ethyl 5-Aminothiazole-4-carboxylates : A general approach utilizing a Strecker addition–cyclization reaction was reported, underlining the compound's potential in generating a variety of heterocycles, a pivotal aspect in drug design and discovery (Cheng et al., 2016).

Safety And Hazards

Orientations Futures

The future directions for Ethyl 4-iodooxazole-5-carboxylate and similar compounds could involve the development of alternate metal-free synthetic routes . This is due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .

Propriétés

IUPAC Name |

ethyl 4-iodo-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRETWIGPJYHTGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CO1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442192 |

Source

|

| Record name | Ethyl 4-iodooxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-iodooxazole-5-carboxylate | |

CAS RN |

220580-92-7 |

Source

|

| Record name | Ethyl 4-iodooxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)

![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)

![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)

![3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1311822.png)

![3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B1311829.png)